
3-Phenethyl-5-phenyloxazolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Phenethyl-5-phenyloxazolidine is an organic compound belonging to the oxazolidine class. Oxazolidines are five-membered heterocyclic compounds containing both nitrogen and oxygen atoms. These compounds are known for their diverse applications in organic synthesis, pharmaceuticals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Phenethyl-5-phenyloxazolidine can be synthesized through the reaction of ephedrines (ephedrine and pseudoephedrine) with aldehydes such as formaldehyde and acetaldehyde in ethyl acetate . The reaction typically involves dissolving ephedrines in a basic solution and extracting them with ethyl acetate containing the aldehydes. The resulting mixture is then subjected to gas chromatography/mass spectrometry (GC/MS) analysis to confirm the formation of oxazolidines .
Industrial Production Methods
Industrial production methods for oxazolidines often involve similar synthetic routes but on a larger scale. The use of high-purity solvents and controlled reaction conditions is crucial to ensure the quality and yield of the final product. Industrial processes may also include purification steps such as washing with sodium bisulfite solution to remove impurities like acetaldehyde .
Analyse Des Réactions Chimiques
Types of Reactions
3-Phenethyl-5-phenyloxazolidine undergoes various chemical reactions, including:
Oxidation: Oxidative reactions can modify the oxazolidine ring, leading to the formation of different products.
Reduction: Reduction reactions can break the oxazolidine ring, resulting in simpler compounds.
Substitution: Substitution reactions can introduce new functional groups into the oxazolidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of oxazolidinones, while reduction can yield simpler amines and alcohols .
Applications De Recherche Scientifique
3-Phenethyl-5-phenyloxazolidine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 3-Phenethyl-5-phenyloxazolidine involves its interaction with molecular targets and pathways within cells. The compound can bind to specific enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dimethyl-5-phenyloxazolidine: Another oxazolidine derivative with similar structural features but different substituents.
2,3,4-Trimethyl-5-phenyloxazolidine: A related compound with additional methyl groups on the oxazolidine ring.
Uniqueness
3-Phenethyl-5-phenyloxazolidine is unique due to its specific phenethyl and phenyl substituents, which confer distinct chemical and biological properties. These substituents can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
37154-89-5 |
|---|---|
Formule moléculaire |
C17H19NO |
Poids moléculaire |
253.34 g/mol |
Nom IUPAC |
5-phenyl-3-(2-phenylethyl)-1,3-oxazolidine |
InChI |
InChI=1S/C17H19NO/c1-3-7-15(8-4-1)11-12-18-13-17(19-14-18)16-9-5-2-6-10-16/h1-10,17H,11-14H2 |
Clé InChI |
SQROCMVQBIRUCT-UHFFFAOYSA-N |
SMILES canonique |
C1C(OCN1CCC2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,16,17,18,23,31-Hexahydroxy-22-methyl-13,20,27,30-tetraoxahexacyclo[19.5.3.12,6.17,11.115,19.024,28]dotriaconta-2(32),3,5,7(31),8,10,21(29),22,24(28)-nonaene-12,25-dione](/img/structure/B14672621.png)
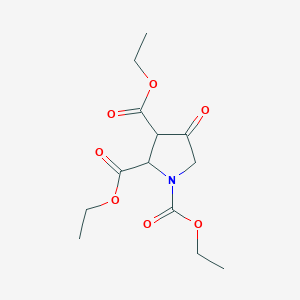
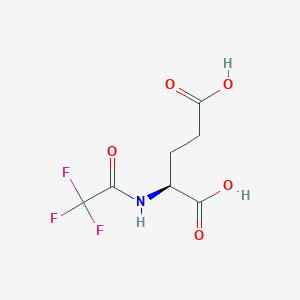



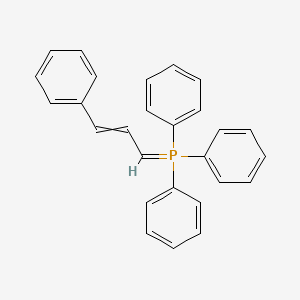
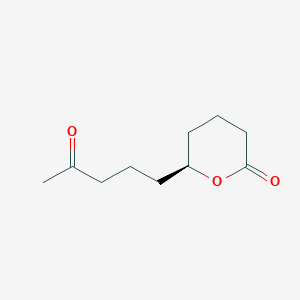
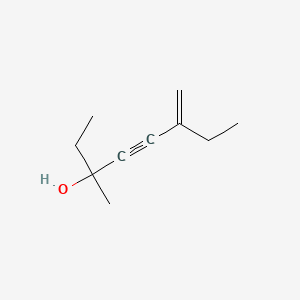
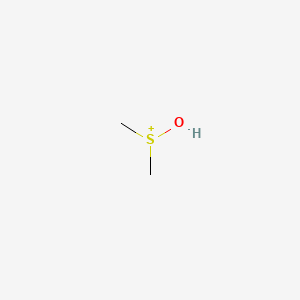
![Ethanol, 2,2'-[oxybis(methylenesulfonyl)]bis-](/img/structure/B14672658.png)



